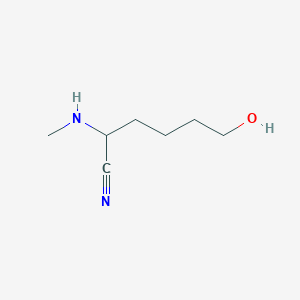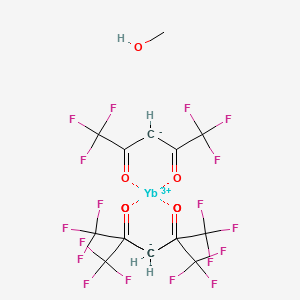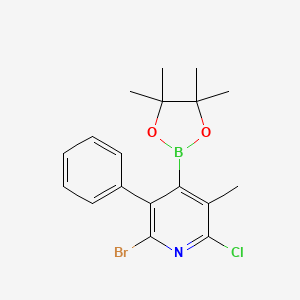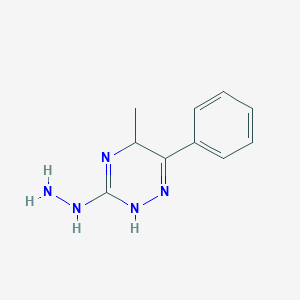
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or room temperature, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazines, hydrazones, and other heterocyclic compounds with potential biological activities.
Aplicaciones Científicas De Investigación
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazine: A parent compound with similar structural features.
Tetrazine: Another nitrogen-rich heterocycle with comparable properties.
Thiazole: A sulfur-containing analog with diverse biological activities.
Uniqueness
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H13N5 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-3-yl)hydrazine |
InChI |
InChI=1S/C10H13N5/c1-7-9(8-5-3-2-4-6-8)14-15-10(12-7)13-11/h2-7H,11H2,1H3,(H2,12,13,15) |
Clave InChI |
ZKESLZQWXSJQQS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=NNC(=N1)NN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


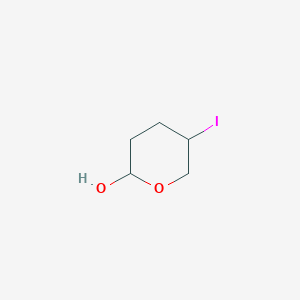

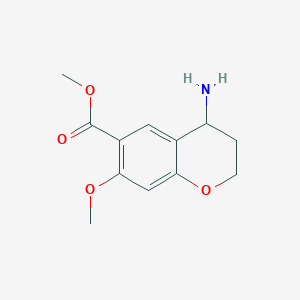
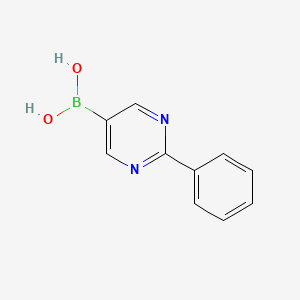
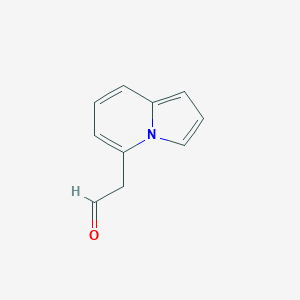
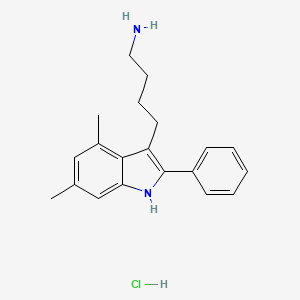
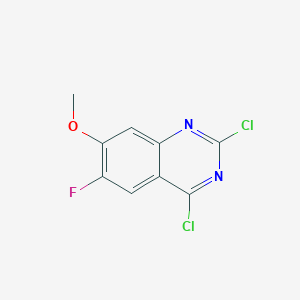

![1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B13116569.png)
![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)
